2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Description
This compound is a quinazolinone-derived acetamide featuring a 6-chloro-substituted quinazolin-2-one core, a 2-fluorophenyl group at position 4, and an N-[(3-methoxyphenyl)methyl]acetamide side chain. The quinazolinone scaffold is well-documented in medicinal chemistry for its role in enzyme inhibition (e.g., kinase or protease targets) and antimicrobial activity .
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O3/c1-32-17-6-4-5-15(11-17)13-27-22(30)14-29-21-10-9-16(25)12-19(21)23(28-24(29)31)18-7-2-3-8-20(18)26/h2-12H,13-14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMJTXMZTUYXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.
Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents like thionyl chloride or fluorinating agents.
Attachment of the acetamide group: This step involves acylation reactions using acetic anhydride or acetyl chloride.
Methoxybenzyl substitution: This can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the quinazolinone core or the acetamide group, potentially yielding amines or alcohols.
Substitution: The chloro and fluoro substituents make the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with quinazolinone cores have shown promise in inhibiting enzymes and receptors involved in disease pathways. This compound could be explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound might be investigated for its therapeutic potential. Quinazolinone derivatives have been studied for their anti-cancer, anti-inflammatory, and antimicrobial activities. This compound could be a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by binding to and inhibiting specific enzymes or receptors. This binding can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds and substituent patterns. Below is a detailed comparison with key examples from the literature:
Quinazolinone-Based Acetamides
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1) Structural Differences: Lacks the 2-fluorophenyl group and 6-chloro substitution; instead, it has a 2,4-dichlorophenylmethyl group and a dioxo-quinazolinyl moiety. Activity: Synthesized for anticonvulsant evaluation, with demonstrated efficacy in rodent models.
- AJ5d: N-(2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide Structural Differences: Incorporates a thiazolidinone ring and a sulfur bridge (thioether) instead of the acetamide linker. The 4-fluorophenyl group is at position 3 of the quinazolinone. Activity: Not explicitly stated, but thiazolidinones are associated with anti-inflammatory and antimicrobial properties. The thioether may reduce metabolic stability compared to the target compound’s ether linkage . Synthesis: 61% yield via nucleophilic substitution .
Fluorophenyl-Substituted Acetamides
- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Structural Differences: Simpler acetamide with a naphthalene ring and a single 3-chloro-4-fluorophenyl group. The naphthalene group enhances π-π stacking but may reduce solubility compared to the target compound’s quinazolinone core . Crystallography: Dihedral angle of 60.5° between aromatic rings, indicating a non-planar conformation that could influence receptor binding .
- 2-(4-Chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide Structural Differences: Features a dimethylamino group on the quinazolinone and dual fluoro substituents. Activity: Likely designed for kinase inhibition (e.g., EGFR), where dimethylamino groups enhance solubility and fluorine atoms improve target affinity .
Agrochemical Acetamides
- Propachlor (2-Chloro-N-(1-methylethyl)-N-phenylacetamide)
- Structural Differences : Simplified structure with isopropyl and phenyl groups; lacks heterocyclic cores.
- Activity : Herbicidal action via inhibition of very-long-chain fatty acid synthesis. The target compound’s complexity suggests higher specificity for biological targets (e.g., enzymes vs. plant pathways) .
Critical Analysis of Structural Impact on Activity
- Halogenation : The target compound’s 6-chloro and 2-fluorophenyl groups likely enhance target affinity via halogen bonding and hydrophobic interactions, as seen in EGFR inhibitors .
- Methoxy Group: The 3-methoxyphenylmethyl side chain balances lipophilicity and solubility, contrasting with dichlorophenyl (more lipophilic) or dimethylamino (more polar) groups in analogs .
- Quinazolinone Core: Compared to thiazolidinone or naphthalene derivatives, this scaffold offers rigidity and hydrogen-bonding capacity, critical for enzyme active-site interactions .
Biological Activity
The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide is a synthetic derivative of quinazoline, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A quinazoline core
- A chloro substituent at the 6-position
- A fluorophenyl group at the 4-position
- An acetamide side chain
This unique arrangement contributes to its biological activity, particularly in targeting various diseases.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinazoline derivatives. For instance, compounds with similar structures have shown significant activity against viral infections by inhibiting viral replication pathways. The specific compound under review has demonstrated promising results in preliminary screenings against several viral strains, suggesting its potential as an antiviral agent.
Antimicrobial Activity
Quinazoline derivatives are recognized for their antimicrobial properties. In vitro studies indicate that the compound exhibits potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microbial Strain | Zone of Inhibition (cm) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.5 | |
| Escherichia coli | 1.3 | |
| Bacillus subtilis | 1.4 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways. In particular, studies have shown that it effectively inhibits the growth of breast cancer cell lines (e.g., MCF-7), with IC50 values indicating significant potency.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways crucial for pathogen survival.
- Receptor Modulation : The compound could interact with specific receptors involved in cell signaling, leading to altered cellular responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various quinazoline derivatives, including the compound . The results indicated that modifications on the quinazoline ring significantly enhanced antimicrobial activity compared to unmodified counterparts.
Anticancer Research
In another study focusing on anticancer properties, the compound was subjected to a series of assays to determine its cytotoxic effects on different cancer cell lines. Results showed that it induced cell cycle arrest and apoptosis in a dose-dependent manner, emphasizing its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
